5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione
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Overview
Description
5lambda6-thia-6-azaspiro[34]octane-5,5-dione is a chemical compound characterized by its unique spiro structure, which includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione typically involves the reaction of a thiol with an aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring safety and cost-effectiveness. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the spiro structure can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5lambda6-thia-6-azaspiro[3.4]octane-5,5-dione: Unique due to its spiro structure and the presence of both sulfur and nitrogen atoms.
Thiazolidinediones: Similar in containing sulfur and nitrogen but differ in their ring structure and biological activity.
Spirooxindoles: Share the spiro structure but lack the sulfur atom, leading to different chemical and biological properties.
Uniqueness
This compound stands out due to its specific combination of sulfur and nitrogen in a spiro structure, which imparts unique chemical reactivity and potential biological activity .
Properties
CAS No. |
2680534-23-8 |
---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
5λ6-thia-6-azaspiro[3.4]octane 5,5-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)6(2-1-3-6)4-5-7-10/h7H,1-5H2 |
InChI Key |
IIXROOSHEIZRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNS2(=O)=O |
Purity |
95 |
Origin of Product |
United States |
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